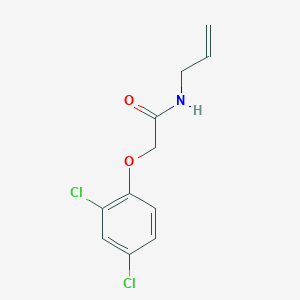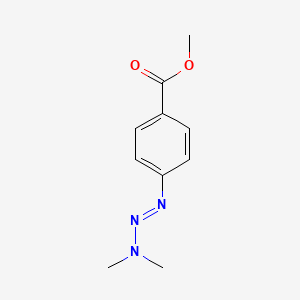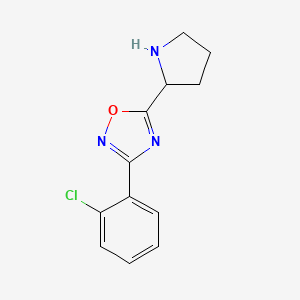![molecular formula C18H19N3O3 B15154597 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoic acid](/img/structure/B15154597.png)
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-isopropylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrazine core, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 3-[2-(4-isopropylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the isopropylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using isopropylbenzene and an acyl chloride derivative.
Formation of the propanoic acid side chain:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
3-[2-(4-isopropylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[2-(4-isopropylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-[2-(4-isopropylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular interactions and binding affinities are essential to understand its precise mechanism of action.
Comparaison Avec Des Composés Similaires
3-[2-(4-isopropylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid can be compared with other similar compounds, such as:
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid: This compound has a fluorine atom instead of an isopropyl group, which may alter its biological activity and chemical reactivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have additional heterocyclic rings, which may enhance their potency and selectivity as inhibitors of specific enzymes.
The uniqueness of 3-[2-(4-isopropylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid |
InChI |
InChI=1S/C18H19N3O3/c1-12(2)13-3-5-14(6-4-13)15-11-16-18(24)20(8-7-17(22)23)9-10-21(16)19-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,23) |
Clé InChI |
LCHFOSGDWBPICC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15154528.png)
![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)
![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)

![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B15154553.png)
![{4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B15154556.png)
![6-chloro-N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15154557.png)



![N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine](/img/structure/B15154582.png)
![6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154598.png)
